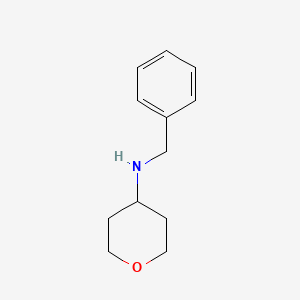

N-Benzyltetrahydro-2H-pyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUORBOSAQIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624180 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443344-23-8 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyltetrahydro-2H-pyran-4-amine, a secondary amine featuring a benzyl group attached to a tetrahydropyran ring, is a versatile and valuable building block in modern medicinal chemistry and organic synthesis. Its structural motifs are prevalent in a variety of biologically active molecules, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant applications in drug discovery, with a focus on its role as a precursor to targeted cancer therapies.

Core Properties and Data

This compound is identified by the CAS Number 443344-23-8 .[1] A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 443344-23-8 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Clear oil | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol provides a general yet detailed methodology for the synthesis of this compound.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic acid (if using NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction:

-

Using Sodium triacetoxyborohydride: To the stirred solution from step 1, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is then stirred for 12-24 hours.

-

Using Sodium borohydride: Cool the reaction mixture from step 1 to 0 °C in an ice bath. Add a catalytic amount of acetic acid. Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.

-

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a clear oil.

Caption: Reductive Amination Synthesis Workflow.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features are often incorporated into molecules designed to interact with specific biological targets.

Role as a Precursor to c-Src/Abl Kinase Inhibitors

A significant application of this compound is in the synthesis of dual-specific c-Src/Abl kinase inhibitors. These kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in the progression of various cancers.

One notable example is the synthesis of Saracatinib (AZD0530) , a potent, orally available inhibitor of c-Src and Abl kinases that has undergone clinical evaluation.[2] The tetrahydro-2H-pyran-4-yloxy moiety, derived from a related tetrahydropyran amine precursor, is a key structural feature of Saracatinib.

The general synthetic strategy involves the coupling of a substituted quinazoline core with a side chain derived from a tetrahydropyran amine derivative. The presence of the tetrahydropyran ring can enhance the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.

Caption: Synthetic Utility in Kinase Inhibitor Development.

Signaling Pathway Involvement

The ultimate therapeutic effect of drugs derived from this compound, such as Saracatinib, is achieved through the modulation of specific intracellular signaling pathways. The c-Src and Abl tyrosine kinases are key nodes in pathways that regulate cell proliferation, survival, migration, and invasion.[3] Inhibition of these kinases disrupts these oncogenic signaling cascades.

Caption: c-Src/Abl Signaling Pathway and Inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal scaffold for the construction of complex and biologically active molecules. Its role as a key intermediate in the synthesis of targeted therapies like Saracatinib highlights its importance in the ongoing effort to develop more effective treatments for cancer and other diseases driven by aberrant kinase activity. This guide serves as a foundational resource for researchers looking to leverage the properties and synthetic potential of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

N-Benzyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyltetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydropyran ring coupled with a benzyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis. The tetrahydropyran moiety can enhance physicochemical properties such as solubility and metabolic stability, while the benzylamine group provides a versatile handle for further chemical modifications. This document provides a detailed overview of the known physical, chemical, and potential biological properties of this compound, intended to serve as a technical guide for its application in research and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, a combination of information from chemical suppliers and predictive models allows for the compilation of its key physicochemical properties. It is important to note that some of the following data are predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 443344-23-8 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Appearance | Clear oil | [1][2] |

| Purity | ≥ 95% (by NMR) | [1][2] |

| Predicted Boiling Point | 302.5 ± 35.0 °C | |

| Predicted Density | 1.03 ± 0.1 g/cm³ | |

| Predicted pKa | 9.02 ± 0.20 | |

| Storage Conditions | 0-8 °C, dry, sealed | [1][2] |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactive Sites:

-

Nitrogen Atom: The secondary amine is a nucleophile and a base, readily reacting with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (in reductive amination).

-

N-H Bond: The hydrogen atom on the nitrogen can be substituted, for example, through reactions with sulfonyl chlorides to form sulfonamides.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions at the amine.

Its stability and compatibility with various reaction conditions make it a useful component in multistep synthetic pathways for developing novel pharmaceuticals and agrochemicals.[2]

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine.

Experimental Protocol:

-

Imine Formation: To a solution of tetrahydro-2H-pyran-4-one (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add benzylamine (1.0-1.2 equivalents).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium intermediate. The reaction mixture is typically stirred at room temperature for 1-2 hours.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. This reagent is mild and selective for the reduction of the iminium ion in the presence of the ketone starting material.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of a weak base (e.g., sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the monosubstituted benzene ring are expected in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet for the two protons of the benzyl methylene group (Ph-CH₂-N) is anticipated, likely in the region of δ 3.5-4.0 ppm.

-

Tetrahydropyran Protons:

-

The proton at the C4 position (CH-N) would appear as a multiplet.

-

The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be deshielded and appear as multiplets in the range of δ 3.5-4.0 ppm.

-

The protons on the other carbons of the tetrahydropyran ring (C3 and C5) would appear as multiplets further upfield.

-

-

N-H Proton: A broad singlet for the amine proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the aromatic region (δ 120-140 ppm).

-

Benzyl CH₂: A signal for the benzylic carbon is expected around δ 50-55 ppm.

-

Tetrahydropyran Carbons:

-

The carbon attached to the nitrogen (C4) would appear in the range of δ 50-60 ppm.

-

The carbons adjacent to the oxygen (C2 and C6) would be in the range of δ 65-75 ppm.

-

The remaining carbons (C3 and C5) would be expected at higher field.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.[3]

-

C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-N Stretch: A C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[4]

-

C-O Stretch: A strong C-O stretching band from the tetrahydropyran ring is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (191.27). According to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular mass.

-

Fragmentation: Common fragmentation patterns would include the loss of the benzyl group or cleavage of the tetrahydropyran ring. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is a characteristic feature for benzyl-containing compounds. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. Notably, the N-benzylamine scaffold is a feature in some histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

Hypothetical Signaling Pathway: HDAC Inhibition

If this compound were to act as an HDAC inhibitor, it could potentially modulate cellular processes by altering the acetylation state of histone and non-histone proteins. This could lead to changes in gene expression that affect cell cycle progression, apoptosis, and differentiation.

Experimental Workflow for Biological Evaluation:

To investigate the potential biological activity of this compound, a systematic experimental approach would be necessary.

Conclusion

This compound is a promising chemical entity for the development of novel therapeutics and other advanced materials. Its synthesis is straightforward, and its structure offers multiple points for diversification. While there is a need for more comprehensive experimental characterization of its physical, chemical, and biological properties, the available information suggests its potential as a valuable intermediate in drug discovery programs. Further investigation into its biological activities, particularly as a potential HDAC inhibitor, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of N-Benzyltetrahydro-2H-pyran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its structure, combining a flexible tetrahydropyran ring with a benzylamine moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, proposed spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound possesses a secondary amine attached to a tetrahydropyran ring at the 4-position, with a benzyl group substituted on the nitrogen atom.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 443344-23-8 |

| Appearance | Clear oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in most organic solvents |

Synthesis

A common and effective method for the synthesis of this compound is through reductive amination of tetrahydro-4H-pyran-4-one with benzylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the tetrahydropyran ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the benzyl group and the tetrahydropyran ring.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 - 7.40 | m | 5H | C₆H₅ |

| Benzylic | 3.80 | s | 2H | -CH₂-Ph |

| Tetrahydropyran | 3.90 - 4.00 | m | 2H | -O-CH₂- (axial) |

| Tetrahydropyran | 3.30 - 3.40 | m | 2H | -O-CH₂- (equatorial) |

| Tetrahydropyran | 2.80 - 2.90 | m | 1H | -CH-N- |

| Tetrahydropyran | 1.80 - 1.90 | m | 2H | -CH-CH₂- (axial) |

| Tetrahydropyran | 1.40 - 1.50 | m | 2H | -CH-CH₂- (equatorial) |

| Amine | 1.50 - 2.00 | br s | 1H | -NH- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 140 | Quaternary C |

| Aromatic | 128-129 | CH |

| Aromatic | 127 | CH |

| Tetrahydropyran | 67 | -O-CH₂- |

| Benzylic | 52 | -CH₂-Ph |

| Tetrahydropyran | 50 | -CH-N- |

| Tetrahydropyran | 34 | -CH-CH₂- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and the C-O-C ether linkage of the tetrahydropyran ring.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O-C Stretch (Ether) | 1050 - 1150 (strong) |

| C-N Stretch | 1180 - 1360 |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent can be used.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 191.

Expected Fragmentation Pattern:

-

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 100.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to various fragments.

| m/z (Predicted) | Assignment |

| 191 | [M]⁺ |

| 100 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in the public domain, the tetrahydropyran and benzylamine moieties are present in numerous biologically active compounds. Derivatives of this scaffold could potentially interact with various biological targets. Further research, including biological screening and mechanism of action studies, would be required to elucidate any specific signaling pathways affected by this compound or its analogs.

Conclusion

This technical guide has outlined the fundamental aspects of the structural analysis and characterization of this compound. The provided synthesis and characterization protocols offer a solid foundation for researchers working with this compound. The versatile structure of this molecule suggests its potential as a valuable intermediate in the development of new chemical entities with therapeutic promise. Further investigation into its biological properties is warranted to explore its full potential in drug discovery.

N-Benzyltetrahydro-2H-pyran-4-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyltetrahydro-2H-pyran-4-amine is a secondary amine containing a tetrahydropyran ring, a common scaffold in medicinal chemistry. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, combining a flexible benzyl group with a heterocyclic pyran ring, makes it a versatile intermediate for introducing specific steric and electronic properties into a target molecule. This guide provides key molecular data and a representative synthetic protocol for this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 443344-23-8 |

| Appearance | Clear oil |

| Synonyms | Benzyl-(tetrahydropyran-4-yl)amine, 4-benzylaminotetrahydro-2H-pyran |

Experimental Protocols

The synthesis of this compound is commonly achieved through the reductive amination of tetrahydro-2H-pyran-4-one with benzylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Protocol: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound. Specific reaction conditions such as solvent, reducing agent, and temperature may be optimized for scale and desired purity.

Materials:

-

Tetrahydro-2H-pyran-4-one

-

Benzylamine

-

A suitable solvent (e.g., methanol, dichloroethane)

-

A reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Deionized water

-

An organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (optional, for salt formation)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-one (1 equivalent) and benzylamine (1 to 1.2 equivalents) in a suitable solvent.

-

Stir the mixture at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In some cases, gentle heating or the removal of water may be employed to drive the reaction to completion.

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 to 2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or GC-MS.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of water.

-

If the reaction was performed in a water-miscible solvent like methanol, remove the solvent under reduced pressure.

-

Add water and an organic extraction solvent to the residue and transfer to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product as a clear oil.

-

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound via reductive amination.

The Pivotal Role of N-Benzyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the privileged structures utilized by medicinal chemists, N-Benzyltetrahydro-2H-pyran-4-amine has emerged as a versatile and valuable building block. Its unique combination of a flexible benzyl group and a conformationally restricted tetrahydropyran ring offers a compelling platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, focusing on its application in the development of targeted therapies, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Scaffold Properties and Medicinal Chemistry Applications

The this compound scaffold incorporates several key features that make it attractive for drug design. The tetrahydropyran ring introduces a degree of three-dimensionality, which can enhance binding affinity and selectivity for biological targets. The secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The benzyl group can also be modified or replaced to modulate physicochemical properties and target interactions.

This scaffold has been successfully employed as a key intermediate in the synthesis of a variety of biologically active molecules. Notably, derivatives have shown promise in the development of novel analgesics and anti-inflammatory agents. The structural motif is also being explored for its potential in oncology, with research focused on the development of potent and selective kinase inhibitors.

Case Study: Development of Benzamide Derivatives for Pain Management

A notable application of this compound is in the synthesis of novel benzamide derivatives with potential analgesic properties. A patent highlights the use of 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine as a key amine component in the amide coupling reaction to generate a library of compounds aimed at treating pain and pruritus.[1]

Quantitative Structure-Activity Relationship (SAR) Data

| Compound ID | R1 | R2 | R3 | Biological Target (Putative) |

| VVZ-075 | H | CH3 | O-benzyl | Undisclosed pain receptor |

| (General) | Varied aryl/heteroaryl | Varied alkyl/alkoxy | Varied aryl/heteroaryl | Undisclosed pain receptor |

Table 1: Representative Structures of Benzamide Derivatives Synthesized from an this compound related scaffold.[1]

The exploration of various substituents on the benzoic acid portion of the molecule, coupled with the fixed N-benzyltetrahydropyran-4-amine-related moiety, suggests a systematic approach to optimizing target engagement and pharmacokinetic properties.

Experimental Protocols

The synthesis of derivatives from this compound and its analogs typically involves standard organic chemistry transformations. Below are representative protocols for the synthesis of the core intermediate and its subsequent derivatization.

Synthesis of 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine

A scalable synthesis for a related intermediate, 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine, has been reported, which provides a foundational method for accessing such building blocks.[2][3]

Materials: Tetrahydro-4H-pyran-4-one, benzylamine, allylmagnesium chloride in THF, THF, NH4Cl (saturated solution), Na2SO4.

Procedure:

-

A solution of tetrahydro-4H-pyran-4-one and benzylamine is reacted to form the corresponding N-benzyl-tetrahydropyran-4-imine.

-

The crude imine is dissolved in THF and cooled to -20°C.

-

A solution of allylmagnesium chloride in THF (2 M) is added dropwise, maintaining the temperature below -15°C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated solution of NH4Cl.

-

The organic layer is separated, dried over Na2SO4, and concentrated under reduced pressure.

-

The residue is purified by vacuum distillation to yield 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amine as a colorless liquid.[2][3]

General Protocol for Amide Coupling

The following is a general procedure for the synthesis of benzamide derivatives from an amine intermediate like 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine, as described in the patent literature.[1]

Materials: Substituted benzoic acid, 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine, Diisopropylethylamine (DIPEA), 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU), Dimethylformamide (DMF).

Procedure:

-

To a solution of 4-(aminomethyl)-N-benzyltetrahydro-2H-pyran-4-amine and DIPEA in DMF at room temperature, the substituted benzoic acid is slowly added.

-

The reaction mixture is cooled to 0°C.

-

HATU is added to the mixture, and it is then agitated at room temperature for 18 hours.

-

The reaction progress is monitored by an appropriate chromatographic method.

-

Upon completion, the reaction mixture is worked up by dilution with a suitable organic solvent (e.g., chloroform) and washing with an aqueous solution (e.g., potassium carbonate).

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired benzamide derivative.[1]

Signaling Pathways and Logical Relationships

To visualize the logical workflow of utilizing this compound in a drug discovery program, the following diagrams are provided.

Given that derivatives of this scaffold are being investigated for pain, a potential, though speculative, signaling pathway could involve the modulation of ion channels or G-protein coupled receptors (GPCRs) involved in nociception. For instance, if a derivative were to act as an antagonist at a pain-mediating receptor, the simplified signaling cascade could be depicted as follows:

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its inherent structural and chemical properties provide a robust starting point for the generation of novel chemical entities with therapeutic potential across multiple disease areas. The continued exploration of this and related scaffolds, guided by systematic SAR studies and a deeper understanding of their interactions with biological targets, will undoubtedly contribute to the development of the next generation of medicines. The provided protocols and conceptual frameworks serve as a guide for researchers and scientists engaged in this critical endeavor.

References

The Ascendance of the Tetrahydropyran Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly tetrahydropyran amines, have garnered significant attention due to their presence in numerous natural products and their successful application in the development of clinically approved drugs. The incorporation of the THP moiety often imparts favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to its carbocyclic analogue, cyclohexane. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of tetrahydropyran amine derivatives, with a focus on their application in drug discovery and development.

Historical Perspective: From a Synthetic Curiosity to a Cornerstone of Medicinal Chemistry

The journey of tetrahydropyran amine derivatives is intrinsically linked to the broader exploration of oxygen-containing heterocycles. While the parent 4H-pyran was first isolated in 1962, the more stable saturated tetrahydropyran systems gained prominence due to their prevalence in natural products, most notably in the pyranose form of sugars.[1] The early 20th century saw foundational investigations into these scaffolds, initially as a matter of academic curiosity.[1]

The development of synthetic routes to tetrahydropyran-4-one in the mid-20th century was a critical turning point. This versatile intermediate opened the door to a wide array of derivatives, including the corresponding amines. One of the earliest and most straightforward methods for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This reaction, typically involving the formation of an imine or enamine intermediate followed by reduction, provided a reliable means to access this valuable building block.

The true value of the tetrahydropyran amine scaffold in drug discovery became increasingly apparent as medicinal chemists sought to optimize the properties of lead compounds. The replacement of a piperidine ring with a 4-aminotetrahydropyran moiety, for example, can be a strategic bioisosteric substitution to modulate basicity, polarity, and metabolic stability. This has led to the incorporation of the tetrahydropyran amine motif into a diverse range of therapeutic agents, from kinase inhibitors to antimicrobial agents.

Key Synthetic Methodologies

The construction of the tetrahydropyran amine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Reductive Amination of Tetrahydropyran-4-one

This is a widely used and versatile method for the synthesis of 4-aminotetrahydropyran derivatives. The reaction proceeds in two conceptual steps: the formation of an imine or enamine from tetrahydropyran-4-one and a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [2]

-

Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane. If the amine is provided as a salt, a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) is added to liberate the free amine. The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or NMR, and in some cases, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.

-

Reduction: Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture at 0 °C. Common reducing agents for this transformation include sodium borohydride (NaBH₄, 1.5 eq.), sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), or sodium triacetoxyborohydride (STAB, 1.5 eq.). The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or crystallization to yield the desired 4-aminotetrahydropyran derivative.

Reductive Amination Experimental Workflow

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. In the context of tetrahydropyran synthesis, a homoallylic alcohol can react with an aldehyde or ketone to form a tetrahydropyran ring. Subsequent functional group manipulations can then introduce the amine functionality.

Experimental Protocol: Tethered Enol-Ether Prins Cyclization for 4-Hydroxytetrahydropyran [3]

This protocol describes the synthesis of a 4-hydroxytetrahydropyran, which can be further converted to the corresponding amine.

-

Cyclization: To a solution of the tethered enol-ether substrate (1.0 eq.) in a suitable solvent like dichloromethane at -78 °C is added a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 eq.). The reaction is stirred at this temperature for a specified time (e.g., 1 hour) and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 4-hydroxytetrahydropyran.

-

Conversion to Amine: The resulting 4-hydroxytetrahydropyran can be converted to the 4-aminotetrahydropyran via a two-step process involving conversion to a 4-azidotetrahydropyran (e.g., using diphenylphosphoryl azide (DPPA) and a base like DBU) followed by reduction of the azide to the amine (e.g., using triphenylphosphine and water or catalytic hydrogenation).[3]

Prins Cyclization to Amine Experimental Workflow

Tetrahydropyran Amine Derivatives in Drug Discovery: Case Studies

The versatility of the tetrahydropyran amine scaffold is exemplified by its presence in several clinically important drugs.

Gilteritinib (Xospata®)

Gilteritinib is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[4] The tetrahydropyran amine moiety in gilteritinib plays a crucial role in its binding to the target kinases and contributes to its favorable pharmacokinetic profile.

Signaling Pathway of FLT3 Inhibition

Mutations in the FLT3 receptor can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in AML. FLT3-ITD (internal tandem duplication) mutations, in particular, are associated with a poor prognosis. Gilteritinib inhibits the downstream signaling cascades activated by mutated FLT3, including the STAT5, PI3K/Akt, and MAPK/ERK pathways, thereby inducing apoptosis in leukemic cells.[4]

FLT3 Signaling Pathway and Inhibition by Gilteritinib

AZD0156

AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[4] By inhibiting ATM, AZD0156 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. The tetrahydropyran amine fragment in AZD0156 was introduced to optimize its pharmacokinetic properties, leading to a compound with good oral bioavailability.[4]

Signaling Pathway of ATM Inhibition

Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by AZD0156 prevents these downstream signaling events, leading to the accumulation of DNA damage and ultimately cell death in cancer cells, particularly in combination with DNA-damaging therapies.

ATM Signaling Pathway and Inhibition by AZD0156

Quantitative Data of Selected Tetrahydropyran Amine Derivatives

The following table summarizes key quantitative data for gilteritinib and AZD0156, highlighting their potency and pharmacokinetic properties.

| Compound | Target(s) | IC₅₀ | Pharmacokinetic Parameters | Reference(s) |

| Gilteritinib | FLT3, AXL | FLT3: 0.29 nM | Tₘₐₓ: 2-6 hourst₁/₂: 113 hoursPrimarily fecal elimination. | [2][5] |

| AZD0156 | ATM | ATM: 0.58 nM (in vitro) | Good oral bioavailability and moderate clearance in preclinical species (rat). | [4][6] |

Conclusion

Tetrahydropyran amine derivatives have evolved from simple heterocyclic structures to indispensable components in modern drug discovery. Their favorable physicochemical properties and the ability to be synthesized through robust and versatile methods have solidified their importance. The successful clinical development of drugs like gilteritinib and the promising preclinical data for compounds such as AZD0156 underscore the therapeutic potential of this scaffold. As our understanding of synthetic methodologies and structure-activity relationships continues to grow, we can anticipate the discovery and development of new and innovative tetrahydropyran amine-based therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

N-Benzyltetrahydro-2H-pyran-4-amine: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyltetrahydro-2H-pyran-4-amine is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique structural framework, combining a saturated tetrahydropyran ring with a benzyl-protected amine, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Synthesis and Chemical Properties

The primary and most efficient route to this compound is the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This reaction is typically carried out using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which demonstrates excellent functional group tolerance. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the target secondary amine.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties for this compound and its precursors.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | - | 29943-42-8 |

| Benzylamine | C₇H₉N | 107.15 | - | 100-46-9 |

| This compound | C₁₂H₁₇NO | 191.27 | Clear oil | 443344-23-8 |

Spectroscopic Characterization Data

| Compound | Type | Chemical Shifts (δ ppm) |

| N-benzylaniline | ¹H NMR (500 MHz, CDCl₃) | 7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H) |

| N-benzylaniline | ¹³C NMR (126 MHz, CDCl₃) | 148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4 |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general procedure based on established methods for reductive amination using sodium triacetoxyborohydride.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.0-1.2 eq) in dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, slowly add sodium triacetoxyborohydride (1.2-1.5 eq) over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding 1 M sodium hydroxide solution until gas evolution ceases. Stir for an additional 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic and Biological Pathways

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Application as a Building Block in Drug Discovery: The Case of Motilin Receptor Agonists

The tetrahydropyran-4-amine scaffold is a key structural motif in various biologically active molecules. One notable example is in the development of motilin receptor agonists, such as GSK962040 (Camicinal), which are investigated for the treatment of gastrointestinal motility disorders like gastroparesis.[2][3][4][5][6] The tetrahydropyran ring in these compounds often enhances pharmacokinetic properties such as solubility and metabolic stability.

Mechanism of Action: Motilin Receptor Agonism

GSK962040 is a selective motilin receptor agonist.[2][5] The motilin receptor is a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of this receptor initiates a signaling cascade that ultimately leads to increased gastrointestinal motility. This is particularly beneficial in conditions where gastric emptying is delayed.

The signaling pathway initiated by a motilin receptor agonist like GSK962040 can be visualized as follows:

Caption: Simplified signaling pathway of a motilin receptor agonist.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via reductive amination and the favorable properties imparted by the tetrahydropyran moiety make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The successful application of the tetrahydropyran-4-amine scaffold in the development of motilin receptor agonists highlights its potential for creating novel therapeutics targeting a range of biological pathways. Further exploration of this building block is likely to yield new and innovative molecular entities with significant therapeutic promise.

References

- 1. rsc.org [rsc.org]

- 2. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. d-nb.info [d-nb.info]

The Versatile Scaffold: N-Benzyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in pharmaceutical research. In this context, the strategic selection of molecular scaffolds plays a pivotal role in the design and synthesis of new drug candidates. N-Benzyltetrahydro-2H-pyran-4-amine has emerged as a particularly valuable building block in medicinal chemistry. Its unique combination of a conformationally restricted tetrahydropyran (THP) ring and a versatile primary amine, temporarily protected by a benzyl group, offers a gateway to a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of targeted cancer therapies, as well as novel analgesic and anti-inflammatory agents.

The tetrahydropyran moiety is increasingly recognized as a favorable bioisostere for cyclohexane rings in drug candidates.[1] The introduction of the oxygen atom into the six-membered ring can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The amine functionality at the 4-position provides a convenient handle for the introduction of various pharmacophoric elements through a wide array of chemical transformations. The N-benzyl group serves as a reliable protecting group for the primary amine, which can be readily removed under standard hydrogenolysis conditions to unmask the reactive amine for subsequent synthetic steps.[2][3]

Core Applications in Drug Discovery

Targeted Cancer Therapy: The Case of ATM Kinase Inhibitors

A prominent example showcasing the utility of the tetrahydro-2H-pyran-4-amine scaffold is in the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR) pathway, a key cellular process that maintains genomic integrity.[4][5][6] In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[7][8]

AZD0156: A Clinical Candidate with a Tetrahydropyran Moiety

AstraZeneca's AZD0156 is a potent and selective, orally bioavailable ATM kinase inhibitor that has undergone clinical evaluation.[6][7] While the direct synthesis of AZD0156 starts from a different precursor, its structure incorporates the critical tetrahydro-2H-pyran-4-yl moiety, highlighting the importance of this scaffold in achieving high potency and favorable drug-like properties. The synthesis of related imidazo[4,5-c]quinolin-2-one core ATM inhibitors has been described to involve a key Suzuki cross-coupling reaction.[6]

Quantitative Data for ATM Inhibitors

| Compound | Target | IC50 (nM) | Cell-based Potency (IC50, nM) | Key Features |

| AZD0156 | ATM Kinase | 0.58[4] | ~1 (inhibition of ATM signaling)[5] | Potent, selective, orally bioavailable, brain-penetrant.[6][7] |

| KU-60019 | ATM Kinase | 6.3[9] | - | Highly selective over other PIKK family kinases.[9] |

| M3541 | ATM Kinase | <1 | 9-64 (inhibition of ATM phosphorylation)[8] | Potent and selective, enhances radiotherapy effects.[8] |

| M4076 | ATM Kinase | <1 | 9-64 (inhibition of ATM phosphorylation)[8][10] | Potent and selective, in clinical investigation.[8][10] |

ATM Signaling Pathway and Inhibition

DNA double-strand breaks (DSBs), induced by ionizing radiation or chemotherapeutic agents, trigger the activation of ATM.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4][6] ATM inhibitors like AZD0156 block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.[7] This abrogation of the DNA damage response leads to the accumulation of DNA damage and ultimately, cancer cell death.

Analgesic and Anti-inflammatory Agents

The this compound scaffold is also a promising starting point for the development of novel analgesic and anti-inflammatory drugs.[11] The tetrahydropyran ring can be found in molecules targeting various pathways involved in pain and inflammation.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

Selective agonists of the cannabinoid receptor 2 (CB2) have shown potential as therapeutic agents for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A pyrimidine carboxamide derivative incorporating a tetrahydropyran-4-ylmethylamine moiety, GW842166X, was identified as a selective and potent CB2 agonist.[12]

Quantitative Data for a CB2 Receptor Agonist

| Compound | Target | Oral ED50 (mg/kg) | Indication |

| GW842166X | CB2 Receptor | 0.1 (rat FCA model) | Inflammatory Pain |

Experimental Workflow for Drug Discovery

The general workflow for discovering and developing new drug candidates from this compound involves several key stages, from initial synthesis to preclinical evaluation.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-amine from this compound (Debenzylation)

Principle: The N-benzyl protecting group can be effectively removed by catalytic transfer hydrogenation or catalytic hydrogenation to yield the free primary amine.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or Hydrogen gas

-

Methanol (MeOH)

-

Celite

Protocol (Catalytic Transfer Hydrogenation): [3]

-

To a stirred suspension of this compound (1 equivalent) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.

-

Reflux the resulting reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the catalyst through a celite pad.

-

Wash the celite pad with chloroform.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired tetrahydro-2H-pyran-4-amine.

In Vitro ATM Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by purified ATM kinase.

Materials: [8]

-

Purified recombinant ATM protein

-

ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)

-

Substrate (e.g., p53-derived peptide)

-

ATP (at a concentration near the Km for ATM)

-

Test compound (dissolved in DMSO)

-

[γ-³³P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Protocol: [8]

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction well, combine the ATM kinase assay buffer, purified ATM protein, and the peptide substrate.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no ATM).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated ³³P in each spot using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the landscape of modern drug discovery. Its incorporation into molecules targeting critical pathways in cancer, such as the DNA damage response, has led to the development of promising clinical candidates like the ATM inhibitor AZD0156. Furthermore, the inherent structural and physicochemical advantages of the tetrahydropyran-4-amine core make it an attractive starting point for the design of novel analgesics and anti-inflammatory agents. The straightforward chemistry for its deprotection and subsequent derivatization allows for the rapid generation of diverse compound libraries for high-throughput screening. As researchers continue to explore novel chemical space, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM Signaling | GeneTex [genetex.com]

- 7. Discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. figshare.com [figshare.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of N-Benzyltetrahydro-2H-pyran-4-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-Benzyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a range of biological entities. This technical guide provides an in-depth analysis of the biological activities of this core structure and its derivatives, with a focus on their interactions with key proteins implicated in neurological disorders, inflammatory conditions, and cancer. This document summarizes quantitative data, details experimental protocols for assessing biological activity, and visualizes the associated signaling pathways.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity across multiple biological targets. The primary focus of research has been on their role as monoamine transporter inhibitors, with implications for the treatment of depression and other mood disorders.[1] Additionally, modifications to the core structure have yielded potent and selective ligands for other important drug targets.

Monoamine Transporter Inhibition

A significant body of research has focused on the ability of this compound derivatives to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by their respective transporters (DAT, SERT, and NET).[1] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant medications. The inhibitory activity is typically quantified by Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values.

| Compound ID | Target | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| Lead Compounds | ||||

| D-473 | DAT | - | - | |

| SERT | - | - | ||

| NET | - | - | ||

| Compound 16 | DAT | 45.7 | - | [1] |

| SERT | 473 | - | [1] | |

| NET | 37.7 | - | [1] | |

| Compound 41 | DAT | - | - | [1] |

| SERT | - | - | [1] | |

| NET | - | - | [1] | |

| Compound 42 | DAT | 266 | - | [1] |

| SERT | 358 | - | [1] | |

| NET | 198 | - | [1] |

Other Notable Biological Activities

Beyond monoamine transporters, derivatives of this scaffold have shown promise in other therapeutic areas:

-

Cannabinoid Receptor 2 (CB2) Agonism: Certain pyrimidine derivatives incorporating the tetrahydro-2H-pyran-4-yl)methyl moiety have been identified as selective CB2 receptor agonists, suggesting potential applications in the treatment of inflammatory pain.

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition: Novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as inhibitors of DPP-4 for the management of type 2 diabetes.[2]

-

Polo-like Kinase 4 (PLK4) Inhibition: Pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors, a target for anticancer therapies.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.

Materials:

-

Rat brain tissue (for synaptosome preparation) or cells stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

-

Radioligands: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE).

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (this compound derivatives) at various concentrations.

-

Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Preparation of Synaptosomes/Cells:

-

For synaptosomes, homogenize fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold sucrose buffer and prepare a crude synaptosomal fraction by differential centrifugation.

-

For cells, culture cells to an appropriate density in 96-well plates.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Km value.

-

Include control wells for total uptake (vehicle instead of test compound) and non-specific uptake (a high concentration of a known inhibitor).

-

-

Incubation:

-

Initiate the uptake by adding the synaptosome or cell suspension to the wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition versus the log of the test compound concentration and determine the IC50 value using non-linear regression.

-

Workflow for Monoamine Transporter Uptake Inhibition Assay.

DPP-4 Inhibitor Screening Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.[5][6][7]

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Test compounds at various concentrations.

-

Known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the DPP-4 enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the assay buffer, the test compound or positive control, and the DPP-4 enzyme solution.

-

Include control wells with enzyme and substrate (100% activity) and wells with substrate only (background).

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed time, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Signaling Pathways

The biological effects of this compound derivatives as monoamine transporter inhibitors are mediated through their modulation of neurotransmitter signaling. The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and norepinephrine transporters and how inhibitors impact these pathways.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[8][9][10] This process is regulated by various intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Protein Kinase A (PKA).[8][9] Inhibition of DAT by this compound derivatives leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.

Inhibition of Dopamine Transporter (DAT) Signaling.

Serotonin Transporter (SERT) Signaling

The serotonin transporter terminates serotonergic signaling by reabsorbing serotonin from the synapse.[11][12] The activity of SERT is modulated by signaling pathways involving protein kinases such as PKC and PKA.[13] Derivatives of this compound that inhibit SERT increase the availability of serotonin to bind to postsynaptic receptors.

Inhibition of Serotonin Transporter (SERT) Signaling.

Norepinephrine Transporter (NET) Signaling

The norepinephrine transporter controls the duration and intensity of noradrenergic signaling by clearing norepinephrine from the synaptic space.[1][14][15] Similar to other monoamine transporters, NET function is regulated by intracellular signaling pathways.[1] Inhibition of NET by this compound derivatives enhances noradrenergic neurotransmission.

Inhibition of Norepinephrine Transporter (NET) Signaling.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity as monoamine transporter inhibitors, with the potential to address the significant unmet medical need in the treatment of depression and related disorders. Furthermore, the adaptability of this chemical framework allows for the design of selective ligands for other important drug targets, including CB2, DPP-4, and PLK4. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore and advance the therapeutic potential of this versatile class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these molecules into clinical realities.

References

- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 10. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin - Wikipedia [en.wikipedia.org]

- 12. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 14. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

The Amine Functional Group in N-Benzyltetrahydro-2H-pyran-4-amine: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The secondary amine moiety within N-Benzyltetrahydro-2H-pyran-4-amine serves as a critical nexus of chemical reactivity, profoundly influencing its utility as a versatile building block in medicinal chemistry and drug development. The interplay of its nucleophilic and basic properties, governed by the electronic and steric influences of the benzyl and tetrahydropyran groups, dictates its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of this amine group, offering insights into its fundamental characteristics and applications in the synthesis of complex molecular architectures.

Core Reactivity Profile: Nucleophilicity and Basicity